molecular formula C21H31N3O6S2 B2825636 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide CAS No. 1251547-91-7

2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide

Cat. No.: B2825636
CAS No.: 1251547-91-7
M. Wt: 485.61
InChI Key: SQDXFNVGPZTNPQ-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a tosyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tosyl Group: Tosylation reactions using tosyl chloride and a base such as pyridine.

    Formation of the Sulfonamide Group: This involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the piperidine ring.

    Substitution: The sulfonamide and tosyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects.

    Biochemical Research: Used in studies of enzyme inhibition or receptor binding.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-benzylpiperidin-2-yl)ethyl)ethanesulfonamide
  • 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-methylpiperidin-2-yl)ethyl)ethanesulfonamide

Uniqueness

The presence of the tosyl group in 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide may confer unique properties such as increased stability or specific binding affinity to biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O6S2/c1-17-8-10-19(11-9-17)32(29,30)24-14-3-2-5-18(24)12-13-22-31(27,28)16-15-23-20(25)6-4-7-21(23)26/h8-11,18,22H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDXFNVGPZTNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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